molecular formula C13H14O B170156 2-Ethoxy-1-methylnaphthalene CAS No. 100797-28-2

2-Ethoxy-1-methylnaphthalene

Cat. No.: B170156
CAS No.: 100797-28-2
M. Wt: 186.25 g/mol
InChI Key: SEDZIGRRVUFFEK-UHFFFAOYSA-N
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Description

2-Ethoxy-1-methylnaphthalene is an organic compound with the molecular formula C13H14O. It is a derivative of naphthalene, where an ethoxy group is attached to the second carbon and a methyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-methylnaphthalene typically involves the alkylation of 2-ethoxynaphthalene with methylating agents. One common method is the Friedel-Crafts alkylation, where 2-ethoxynaphthalene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Concentrated sulfuric acid for sulfonation at elevated temperatures.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

2-Ethoxy-1-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-methylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Methoxynaphthalene
  • 1-Methylnaphthalene
  • 2-Ethoxynaphthalene

Comparison: 2-Ethoxy-1-methylnaphthalene is unique due to the presence of both an ethoxy and a methyl group on the naphthalene ring. This dual substitution pattern can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. For example, 2-Methoxynaphthalene lacks the methyl group, which can affect its solubility and reactivity in certain chemical reactions.

Properties

IUPAC Name

2-ethoxy-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-3-14-13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDZIGRRVUFFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305782
Record name 2-ethoxy-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100797-28-2
Record name 2-ethoxy-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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